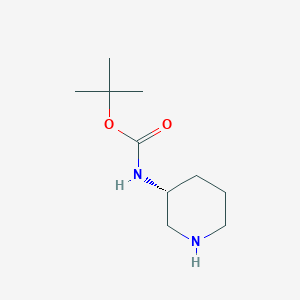

(R)-3-Boc-aminopiperidine

Description

Significance of Chiral Aminopiperidine Derivatives in Chemical Sciences

Chiral aminopiperidine derivatives are a class of organic compounds that have garnered significant attention due to their versatile applications, particularly in asymmetric synthesis and medicinal chemistry. The presence of a stereocenter within the piperidine (B6355638) ring allows for the construction of enantiomerically pure molecules, a critical requirement for many modern applications.

Role as Chiral Building Blocks in Asymmetric Synthesis

In the field of asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule. Chiral amines, including aminopiperidine derivatives, are widely utilized for this purpose. sigmaaldrich.com They can act as chiral auxiliaries, directing the stereochemical outcome of a reaction, or as foundational scaffolds upon which complex molecular architectures are built. sigmaaldrich.comrsc.org The synthesis of substituted NH-piperidines from chiral amines with high efficiency and stereoselectivity underscores their importance. rsc.orgresearchgate.net The development of methods to produce enantiopure piperidines with high yields and excellent chirality retention highlights the demand for these building blocks. rsc.org

Importance in Medicinal Chemistry and Drug Discovery

The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and the introduction of a chiral amino group significantly expands its utility in drug design. tandfonline.com Chiral aminopiperidine derivatives are integral to the synthesis of numerous biologically active compounds. google.com They are recognized as important pharmacophores that have led to the development of blockbuster drugs. researchgate.net For instance, these derivatives are crucial for synthesizing inhibitors of Dipeptidyl Peptidase IV (DPP-4), which are used in the treatment of type 2 diabetes. google.compatsnap.com Furthermore, research has explored the use of aminopiperidine derivatives in developing treatments for a range of conditions, including those targeting somatostatin (B550006) receptors and acting as analgesics. tandfonline.comgoogle.comnih.gov

Overview of (R)-3-Boc-aminopiperidine as a Key Intermediate

This compound, with its formal name tert-butyl (R)-piperidin-3-ylcarbamate, serves as a quintessential example of a key intermediate. sigmaaldrich.com The "Boc" group (tert-butoxycarbonyl) is a protecting group for the amine, which allows for selective reactions at other positions of the molecule. This protection is crucial in multi-step syntheses.

This compound is a white solid with a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . chemicalbook.comnih.gov It is recognized as an important intermediate in the synthesis of several pharmaceuticals, including Linagliptin (B1675411) and Alogliptin (B1666894), both of which are DPP-4 inhibitors. patsnap.comchemicalbook.com The demand for enantiomerically pure forms of such intermediates has driven the development of numerous synthetic methods, including those starting from readily available materials like D-lysine and D-ornithine. researchgate.net Various synthetic routes have been developed to produce this compound efficiently, reflecting its industrial significance. scispace.comchemicalbook.comgoogle.comquickcompany.in

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 309956-78-3 | sigmaaldrich.comchemicalbook.comnih.gov |

| Molecular Formula | C₁₀H₂₀N₂O₂ | sigmaaldrich.comchemicalbook.comnih.gov |

| Molecular Weight | 200.28 g/mol | sigmaaldrich.comchemicalbook.comnih.gov |

| Appearance | White to off-white crystalline powder/solid | chemicalbook.comgoogle.comnbinno.com |

| Melting Point | 116-121 °C | sigmaaldrich.com |

| Solubility | Soluble in methanol (B129727) and ethanol | chemicalbook.com |

Interactive Data Table: Synthesis of this compound Precursors

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| (R)-methyl-2,5-diaminopentanoate dihydrochloride | - | (R)-3-aminopiperidin-2-one hydrochloride | google.com |

| Racemic 3-piperidine amide | D-mandelic acid | D-mandelic acid organic salt of (R)-3-piperidine amide | patsnap.com |

| N-Cbz-3-piperidine carboxylic acid | R-phenylethylamine | Chiral salt for separation | google.com |

| D-lysine and D-ornithine | Multiple steps | N-Boc protected 3-aminolactams | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQXNWMYLFAHT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363796 | |

| Record name | (R)-3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309956-78-3 | |

| Record name | (R)-3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-Aminopiperidine, 3-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for R 3 Boc Aminopiperidine

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for producing single-enantiomer pharmaceuticals. For (R)-3-Boc-aminopiperidine, several strategies are employed, including biocatalytic approaches, chiral resolution techniques, and synthesis from natural chiral precursors.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high enantioselectivity and mild reaction conditions. The use of enzymes, particularly transaminases, has been successfully applied to the synthesis of chiral amines like this compound.

A highly effective biocatalytic method for the synthesis of this compound involves the asymmetric amination of the prochiral ketone, 1-Boc-3-piperidone, using ω-transaminases (ω-TAs). To enhance their stability and reusability, these enzymes are often immobilized on solid supports. This approach allows for a streamlined process with easy separation of the catalyst from the reaction mixture.

The reaction involves the transfer of an amino group from an amine donor to the ketone substrate, catalyzed by the ω-transaminase. A screening of various commercially available immobilized ω-transaminases can be conducted to identify the most efficient biocatalyst for the desired transformation. Key parameters in this screening process include conversion rates, enantiomeric excess (e.e.), and reaction time. The enantioselectivity of the transaminase is crucial, with different enzymes capable of producing either the (R)- or (S)-enantiomer of the product.

Table 1: Screening of Immobilized ω-Transaminases for the Amination of 1-Boc-3-piperidone This table is interactive. Users can sort and filter the data.

| Enzyme | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Configuration |

|---|---|---|---|---|---|

| ATA-013-IMB | 25 | 24 | 25 | >99 | R |

| ATA-013-IMB | 50 | 28 | >99 | >99 | R |

| ATA-025-IMB | 25 | 24 | 60 | >99 | R |

| ATA-025-IMB | 50 | 3 | >99 | >99 | R |

| ATA-415-IMB | 25 | 24 | 40 | >99 | R |

| ATA-415-IMB | 50 | 24 | >99 | >99 | R |

| ATA-P1-G05-IMB | 25 | 24 | 5 | >99 | S |

| ATA-P1-G05-IMB | 35 | 24 | 15 | >99 | S |

| ATA-P1-G05-IMB | 50 | 24 | 20 | >99 | S |

In the ω-transaminase-catalyzed amination of 1-Boc-3-piperidone, the choice of amine donor is critical for driving the reaction equilibrium towards the product side. Isopropylamine (B41738) is a commonly used and effective amine donor in these biotransformations. Upon donating its amino group, isopropylamine is converted to acetone, a volatile byproduct that can be easily removed from the reaction mixture, thereby shifting the equilibrium to favor the formation of the desired amine product.

The catalytic activity of ω-transaminases is dependent on the cofactor pyridoxal-5'-phosphate (PLP), which is a derivative of vitamin B6. PLP is covalently bound to a lysine residue in the active site of the enzyme and plays a central role in the amino group transfer mechanism. The reaction cycle involves the formation of a Schiff base between the PLP and the amine donor, followed by tautomerization and hydrolysis to release the aminated product and the pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then reacts with the ketone substrate to regenerate the PLP cofactor and release the newly synthesized chiral amine.

Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. This technique relies on the separation of diastereomeric derivatives, which are formed by reacting the racemate with a chiral resolving agent.

An established method for the synthesis of this compound involves the chiral resolution of a racemic precursor, N-Cbz-3-piperidinecarboxylic acid. In this process, the racemic acid is treated with an enantiomerically pure amine, such as (R)-phenylethylamine, to form a pair of diastereomeric salts.

These diastereomeric salts exhibit different physical properties, most notably their solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt, in this case, the salt of (R)-N-Cbz-3-piperidinecarboxylic acid and (R)-phenylethylamine, preferentially crystallizes from the solution. After separation, the optically pure carboxylic acid can be liberated from the salt by treatment with an acid. The resolved (R)-N-Cbz-3-piperidinecarboxylic acid then undergoes further chemical transformations, including a Hofmann rearrangement and subsequent Boc protection, to yield the final product, this compound.

Synthesis from Natural Chiral Precursors

The use of naturally occurring chiral molecules, often referred to as the "chiral pool," provides an alternative and often efficient pathway to enantiomerically pure compounds. Amino acids are particularly valuable chiral precursors due to their ready availability in enantiopure form.

The synthesis of this compound has been successfully achieved starting from natural amino acids such as D-ornithine and D-lysine. For instance, a synthetic route starting from D-ornithine involves a series of transformations including esterification, cyclization to form a lactam, and subsequent reduction and protection steps to afford the target molecule. Similarly, D-lysine can be utilized as a chiral starting material.

More recently, a multi-step synthesis of enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives has been described starting from L-glutamic acid. This pathway involves the initial transformation of L-glutamic acid into a suitable intermediate, which is then elaborated through a series of reactions including reduction and cyclization to construct the piperidine ring with the desired stereochemistry.

Table 2: Overview of Synthetic Strategies from Natural Chiral Precursors This table is interactive. Users can sort and filter the data.

| Chiral Precursor | Key Synthetic Steps | Resulting Enantiomer |

|---|---|---|

| D-Ornithine | Esterification, Cyclization (Lactamization), Reduction, Boc Protection | This compound |

| D-Lysine | Similar multi-step sequence involving cyclization and functional group manipulations | This compound |

| L-Glutamic Acid | Diesterification, Reduction to diol, Conversion to ditosylate, Cyclization with an amine | Enantiomerically pure 3-(N-Boc amino) piperidine derivatives |

Multi-step Routes from L-Glutamic Acid

A versatile and efficient multi-step pathway for synthesizing 3-(N-Boc-amino)piperidine derivatives has been developed starting from the natural α-amino acid, L-glutamic acid. researchgate.netniscpr.res.in This linear, five-step synthesis provides a reliable method for constructing the piperidine ring system. researchgate.net

The synthesis commences with the protection of the functional groups of L-glutamic acid. researchgate.net The process involves two key transformations: the esterification of both carboxylic acid groups and the protection of the primary amino group with a tert-butoxycarbonyl (Boc) group. researchgate.netgoogle.com

Initially, L-glutamic acid is converted to its corresponding diester. This is typically achieved by reacting it with thionyl chloride in methanol (B129727), which facilitates the formation of the dimethyl ester in quantitative yield. researchgate.net Following esterification, the amino group is protected. This is accomplished using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine, and a catalyst like 4-dimethylaminopyridine (DMAP). researchgate.net This step proceeds with high efficiency, yielding the N-Boc protected diester. researchgate.net

| Step | Reagents & Conditions | Product | Yield |

| Diesterification | L-Glutamic acid, Thionyl chloride, Methanol (0°C to RT, 12 h) | Dimethyl L-glutamate | Quantitative |

| Boc-Protection | Dimethyl L-glutamate, (Boc)₂O, Triethylamine, DMAP (catalyst), Chloroform (0°C to RT, 6 h) | N-Boc-dimethyl L-glutamate | 92% |

With the acid and amine functionalities protected, the next phase involves the reduction of the two ester groups to primary alcohols, forming a diol. This transformation is effectively carried out using a reducing agent such as sodium borohydride (NaBH₄). researchgate.netniscpr.res.in The resulting N-Boc protected diol is then prepared for cyclization by activating the two hydroxyl groups. google.com This activation is achieved through tosylation, where the diol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine and a catalyst such as DMAP. This reaction converts the diol into a more reactive ditosylate intermediate, which is typically used in the subsequent step without extensive purification. researchgate.net

| Step | Reagents & Conditions | Product | Yield |

| Reduction | N-Boc-dimethyl L-glutamate, NaBH₄, LiCl, THF/Methanol (0°C to RT, 12 h) | N-Boc-diol | 85% |

| Tosylation | N-Boc-diol, p-Toluenesulfonyl chloride, Triethylamine, DMAP (catalyst), Chloroform (0°C to RT, 12 h) | N-Boc-ditosylate | Quantitative |

| Amine Used for Cyclization | Product | Yield |

| Cyclohexylamine | N-Cyclohexyl-3-(N-Boc-amino)piperidine | 74% |

| Benzylamine | N-Benzyl-3-(N-Boc-amino)piperidine | 72% |

| n-Butylamine | N-Butyl-3-(N-Boc-amino)piperidine | 65% |

Synthesis from D-Lysine and D-Ornithine via N-Boc protected 3-aminolactams

An alternative efficient synthesis prepares (R)-3-(Boc-amino)piperidine and its seven-membered ring analogue, (R)-3-(Boc-amino)azepane, in a two-step process starting from D-ornithine and D-lysine, respectively. researchgate.net This method relies on the conversion of N-Boc protected 3-aminolactams into the desired cyclic amines. researchgate.netthieme-connect.com

The key step in this synthetic route involves the activation of the N-Boc protected 3-aminolactam, which is derived from the cyclization of D-ornithine or D-lysine methyl esters. researchgate.net The lactam is converted into a more reactive imido ester intermediate through an O-alkylation reaction. researchgate.netthieme-connect.com This transformation is a crucial precursor to the subsequent reduction step.

Following O-alkylation, the resulting imido ester is hydrogenated to yield the final piperidine amine. researchgate.net This reduction is performed under mild conditions, typically using a standard hydrogenation catalyst such as 5% Platinum on Carbon (Pt/C). researchgate.net The reaction proceeds efficiently at room temperature under a hydrogen pressure of 5 bar, and the final product can be obtained without the need to isolate the imido ester intermediate. researchgate.netthieme-connect.com This streamlined process provides a direct route to the enantiopure 3-amino cyclic amine. researchgate.net

| Starting Material | Key Intermediate | Reaction | Catalyst | Product |

| D-Ornithine | N-Boc protected 3-aminolactam | O-alkylation, then Hydrogenation | 5% Pt/C | (R)-3-(Boc-amino)piperidine |

| D-Lysine | N-Boc protected 3-aminolactam | O-alkylation, then Hydrogenation | 5% Pt/C | (R)-3-(Boc-amino)azepane |

Chemo-Enzymatic and Hybrid Synthetic Routes

The convergence of chemical and enzymatic processes offers elegant and efficient pathways to chiral molecules like this compound. These chemo-enzymatic routes capitalize on the high selectivity of biocatalysts to establish chirality, often streamlining complex multi-step chemical syntheses into more sustainable and effective processes.

A prominent hybrid approach involves the asymmetric amination of a prochiral ketone precursor, 1-Boc-3-piperidone, using enzymes. beilstein-journals.org This method stands out by affording the target compound in a single step with high yield and enantiomeric excess, starting from a commercially available substrate. beilstein-journals.org The core of this transformation is the use of ω-transaminases (TAs), which catalyze the transfer of an amino group from an amine donor to the ketone. beilstein-journals.orgwiley.com

The reaction typically employs immobilized ω-transaminases, isopropylamine as the amine donor, and pyridoxal-5'-phosphate (PLP) as a crucial cofactor. beilstein-journals.orggoogle.com The immobilization of these enzymes on resins provides significant advantages, including enhanced stability and reusability, which are critical for developing sustainable and scalable industrial processes. beilstein-journals.org Research has also focused on improving the enzymes themselves through directed evolution. For instance, a transaminase from Vibrio fluvialis (Vf-TA) was engineered to exhibit a more than 110-fold increase in activity towards producing (R)-1-Boc-3-aminopiperidine, enabling its efficient asymmetric synthesis. uni-greifswald.de This synergy between a chemically synthesized substrate and a highly selective biocatalyst exemplifies a powerful strategy in modern organic synthesis. beilstein-journals.orguni-greifswald.de

Optimization of Reaction Conditions for Enantiopurity and Yield

Achieving optimal outcomes in the synthesis of this compound necessitates precise control over various reaction parameters. Whether through traditional chemical hydrogenation or biocatalytic amination, factors such as temperature, pressure, solvent, and catalyst play a determinative role in the final yield and enantiomeric purity of the product.

In chemical synthesis routes involving hydrogenation to remove a protecting group (e.g., carboxybenzyl, Cbz), temperature and pressure are critical variables. One established method involves the hydrogenation of a benzyl-protected precursor at a temperature of 35 to 40°C under a hydrogen pressure of 0.3 to 0.4 MPa. google.comchemicalbook.com Another protocol utilizes a higher pressure of 20 MPa while maintaining the temperature between 20-25°C. chemicalbook.com In a different example, hydrogenation was performed at 65°C with a hydrogen pressure of 0.6 MPa. chemicalbook.com

For chemo-enzymatic methods, temperature control is vital for enzyme stability and activity. In the transaminase-catalyzed amination of 1-Boc-3-piperidone, elevating the temperature can enhance reaction rates. beilstein-journals.org For example, using the immobilized transaminase ATA-025-IMB, a reaction at 50°C achieved a 99% yield and greater than 99% enantiomeric excess (ee) in just three hours. beilstein-journals.org Other enzymatic conversions have been optimized at temperatures such as 45°C and 50°C to maximize efficiency. google.com

| Synthetic Method | Precursor | Temperature (°C) | Pressure (MPa) | Yield | Reference |

|---|---|---|---|---|---|

| Chemical Hydrogenation | Benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | 35-40 | 0.3-0.4 | 95.4% | chemicalbook.com |

| Chemical Hydrogenation | R-3-(tert-butoxycarbonylamino)-1-benzylpiperidine | 20-25 | 20 | 97% | chemicalbook.com |

| Chemical Hydrogenation | t-butyl pyridine-3-ylcarbamate | 65 | 0.6 | 73.8% | chemicalbook.com |

| Enzymatic Amination | 1-Boc-3-piperidone | 50 | Atmospheric | 99% | beilstein-journals.org |

The choice of solvent is crucial and varies depending on the specific synthetic step. In chemical routes, particularly for the catalytic hydrogenation of protected precursors, alcohols like methanol and ethanol are commonly used. chemicalbook.comchemicalbook.comquickcompany.in For instance, the debenzylation of (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate is effectively carried out using a Pd/C catalyst in methanol. quickcompany.in Ethanol is also frequently employed for similar transformations. chemicalbook.comchemicalbook.com

In chemo-enzymatic syntheses, the reaction medium is typically an aqueous buffer (e.g., Tris-HCl or triethanolamine buffer) to maintain the enzyme's activity and stability. beilstein-journals.orggoogle.com However, due to the often low solubility of organic substrates in aqueous media, a co-solvent may be necessary. Dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran have been used to improve the solubility of 1-Boc-3-piperidone in transaminase-catalyzed reactions. beilstein-journals.orggoogle.com

Following the reaction, solvent selection is critical for product isolation and purification. Dichloromethane is widely used for extraction of the product from the reaction mixture. google.comchemicalbook.com Solvents such as cyclohexane and petroleum ether are often employed during the final stages to induce crystallization and isolate the pure this compound product. chemicalbook.comquickcompany.inechemi.com

The catalyst is a cornerstone of the synthesis, governing both the reaction's efficiency and stereochemical outcome.

Chemical Catalysis: In hydrogenation reactions for deprotection, palladium on carbon (Pd/C) is the standard catalyst. chemicalbook.comchemicalbook.com The catalyst loading, or the amount of catalyst relative to the substrate, is a key parameter to optimize. In one process, 10% wet Pd/C (with 50% water content) is used, with the mass ratio of the catalyst to the substrate ranging from 3% to 7%. google.com Another protocol specifies a catalyst loading of approximately 4.9% by weight (2.3 g of 10% Pd/C for 46.8 g of substrate), achieving a 95.4% yield. chemicalbook.com A higher loading of 10% Pd/C, at about 17% by weight relative to the substrate, has also been reported to give a near-quantitative yield. chemicalbook.com

Biocatalysis: For chemo-enzymatic routes, the selection of the enzyme is paramount. A variety of commercially available immobilized ω-transaminases have been screened for the asymmetric amination of 1-Boc-3-piperidone to identify the most effective biocatalyst. beilstein-journals.org The (R)-selective enzyme ATA-025-IMB was identified as a highly efficient option. beilstein-journals.org Beyond commercially available enzymes, research has focused on creating superior biocatalysts through protein engineering, as demonstrated by the directed evolution of a Vibrio fluvialis transaminase. uni-greifswald.de

| Reaction Type | Catalyst | Catalyst Loading | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Hydrogenation | 10% wet Pd/C | ~4.9 wt% | Methanol, 35-40°C, 0.3-0.4 MPa | 95.4% yield | chemicalbook.com |

| Hydrogenation | 5% Pd/C | 10 wt% | Ethanol, 20-25°C, 20 MPa | 97% yield | chemicalbook.com |

| Hydrogenation | 10% Pd/C | ~17 wt% | Methanol, 1 atm H₂, 8 hr | 99% yield | chemicalbook.com |

| Asymmetric Amination | Immobilized ω-Transaminase (ATA-025-IMB) | N/A | Buffer/DMSO, 50°C | 99% yield, >99% ee | beilstein-journals.org |

Derivatization and Functionalization during Synthesis

The synthesis of this compound can be part of a longer sequence that involves the strategic modification of precursors. These derivatization and functionalization steps are integral to building the chiral piperidine core from simpler starting materials.

One comprehensive synthetic route begins with N-Cbz-3-piperidinecarboxylic acid. This precursor undergoes a sequence of transformations including:

Chiral Resolution: The racemic acid is resolved using R-phenylethylamine to isolate the desired enantiomer. google.com

Amide Formation: The carboxylic acid is converted into a primary amide (a compound II in the referenced patent). google.com

Hofmann Degradation: This rearrangement reaction transforms the amide into a primary amine with one fewer carbon atom, yielding a Cbz-protected 3-aminopiperidine intermediate (compound III). google.com

Boc Protection: The newly formed amino group is then protected with a di-tert-butyl dicarbonate to install the Boc group, forming a dual-protected piperidine (compound IV). google.com

Final Deprotection: The Cbz group is selectively removed via hydrogenation to yield the final this compound. google.com

Another sophisticated approach starts from the chiral pool, using D-ornithine. This method involves the cyclization of the amino acid derivative to form a lactam. This lactam is then functionalized by converting it into an imido ester through O-alkylation. This derivatization facilitates a subsequent hydrogenation under mild conditions (5 bar H₂, room temperature) to furnish the desired aminopiperidine structure. researchgate.net These examples highlight how functionalization of precursors is a key strategy for the stereocontrolled synthesis of the target molecule. google.comresearchgate.net

Preparation of (R)-3-aminopiperidine Dihydrochloride from (R)-1-Boc-3-aminopiperidine

The conversion of (R)-1-Boc-3-aminopiperidine to (R)-3-aminopiperidine dihydrochloride is a standard deprotection reaction, crucial for removing the tert-butoxycarbonyl (Boc) protecting group to yield the free amine in its hydrochloride salt form. This process is typically achieved under acidic conditions, which efficiently cleave the carbamate group.

Detailed research illustrates that this transformation can be accomplished with high efficiency using a solution of hydrochloric acid in an alcohol solvent, such as ethanol. One established method involves dissolving (R)-1-Boc-3-aminopiperidine in ethanol and adding a solution of acetyl chloride in ethanol at a controlled temperature of 0 °C. beilstein-journals.org The reaction mixture is subsequently allowed to warm to room temperature and stirred. The completion of the reaction is indicated by the formation of a white precipitate, which is the desired (R)-3-aminopiperidine dihydrochloride. beilstein-journals.org The solid product is then isolated by decanting the supernatant, washing with cold ethanol, and drying under a vacuum. beilstein-journals.org

An alternative, yet similar, procedure involves treating (R)-1-Boc-3-aminopiperidine with a pre-prepared 2 mol/L solution of HCl in ethanol. google.com In this variation, the reaction mixture is stirred overnight at room temperature. A solid precipitate forms, which is collected by filtration, washed with a small amount of ethanol, and dried under vacuum to yield the final product. google.com This particular method has been reported to produce (R)-3-aminopiperidine dihydrochloride as a white solid with a high yield of 92.4%. google.com

The reaction proceeds by the protonation of the carbamate oxygen by the acid, followed by the elimination of tert-butanol and carbon dioxide, leaving the protonated amine, which then forms the dihydrochloride salt.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | (R)-1-Boc-3-aminopiperidine | (R)-N-Boc-3-aminopiperidine |

| Reagent | Acetyl chloride in Ethanol | 2 mol/L HCl-ethanol solution |

| Solvent | Ethanol | Ethanol |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | Not specified (until precipitation) | Overnight |

| Product Form | White solid | White solid |

| Yield | Not specified | 92.4% |

| Source | beilstein-journals.org | google.com |

Iii. Applications in Organic Synthesis and Pharmaceutical Chemistry

Chiral Auxiliary in Asymmetric Transformations

The inherent chirality of (R)-3-Boc-aminopiperidine allows it to be employed as a chiral auxiliary. xdbiochems.com In this capacity, it can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent chemical transformation. This strategy is a cornerstone of asymmetric synthesis, enabling the production of single enantiomers of a desired compound. xdbiochems.com

The use of this compound as a chiral auxiliary facilitates the synthesis of enantiomerically pure compounds by guiding the formation of a specific stereoisomer. xdbiochems.com This is crucial in medicinal chemistry, where the biological activity of a drug molecule is often dependent on its three-dimensional arrangement. While specific examples of its use as a detachable chiral auxiliary are part of broader synthetic strategies, its primary contribution to enantiomeric purity lies in its incorporation as a permanent chiral building block. xdbiochems.comcbijournal.com This is particularly evident in the synthesis of various pharmaceutical intermediates where its stereochemistry is retained in the final product. nbinno.com

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

This compound is a highly sought-after intermediate in the synthesis of a diverse array of bioactive molecules and pharmaceutical compounds. xdbiochems.comnbinno.combeilstein-journals.org Its piperidine (B6355638) core is a common motif in many therapeutic agents, and the Boc-protecting group allows for controlled and selective reactions during complex synthetic sequences. xdbiochems.com The compound is a key intermediate for drugs targeting conditions such as type 2 diabetes, as well as for neuroprotective agents. nbinno.combeilstein-journals.org

A major application of this compound is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to manage type 2 diabetes. nbinno.combeilstein-journals.org The (R)-3-aminopiperidine moiety is a crucial pharmacophore for the activity of these inhibitors. researchgate.net

This compound is a key starting material for the synthesis of Alogliptin (B1666894). beilstein-journals.orgtianmingpharm.com In the synthesis of Alogliptin, the Boc-protected (R)-3-aminopiperidine is coupled with a pyrimidinedione core. google.com Subsequent removal of the Boc protecting group yields the final active pharmaceutical ingredient. google.com This process highlights the importance of this compound as a critical building block for constructing the Alogliptin molecule. mdpi.com

Similarly, this compound is an essential intermediate in the production of Linagliptin (B1675411). cbijournal.combeilstein-journals.orgtianmingpharm.com The synthesis involves the condensation of this compound with a xanthine (B1682287) derivative. googleapis.com The Boc group is later removed to afford the final Linagliptin molecule. googleapis.com The use of the enantiomerically pure this compound is critical for the stereospecific synthesis of Linagliptin. quickcompany.in

This compound also serves as an important intermediate in the synthesis of Liraglutide (referred to as Liraltine in some sources). beilstein-journals.orgchemicalbook.com It is a crucial component in the manufacturing process of this antidiabetic medication. smolecule.com

Interactive Data Table: Key Pharmaceutical Applications

| Drug | Therapeutic Class | Role of this compound |

| Alogliptin | DPP-IV Inhibitor | Key precursor for the (R)-3-aminopiperidinyl moiety. beilstein-journals.orgtianmingpharm.commdpi.com |

| Linagliptin | DPP-IV Inhibitor | Essential intermediate for introducing the chiral aminopiperidine ring. cbijournal.combeilstein-journals.orgtianmingpharm.com |

| Liraglutide | GLP-1 Receptor Agonist | Important intermediate in the synthetic pathway. beilstein-journals.orgchemicalbook.comsmolecule.com |

Precursors for Psychotropic Drugs (e.g., for Depression and Schizophrenia)

Optically active 3-aminopiperidines and their derivatives are significant intermediates in the synthesis of various biologically active compounds, including psychotropic drugs for the treatment of depression and schizophrenia. beilstein-journals.org The (R)-enantiomer, specifically this compound, serves as a crucial precursor in the development of novel pharmaceuticals targeting neurological and psychiatric disorders. chemimpex.com Its structural features are leveraged by researchers to design compounds with improved efficacy and selectivity for their intended neurological targets. chemimpex.com

Intermediates for Obesity and Diabetes Mellitus Treatments

This compound and related compounds are important intermediates for synthesizing drugs aimed at treating obesity and type I and II diabetes mellitus. beilstein-journals.org A primary application is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. nbinno.com These inhibitors, such as alogliptin and linagliptin, are used to manage type 2 diabetes. nbinno.combeilstein-journals.orgpharmaffiliates.com The Boc-protected amine group of this compound is a key starting point for the controlled synthesis of these antidiabetic agents. nbinno.com For instance, it has been used as a reactant in the preparation of dipeptidyl peptidase IV inhibitors derived from alogliptin. pharmaffiliates.com The compound is an important intermediate in the synthesis of both linagliptin and alogliptin benzoate. chemicalbook.com

Below is a table of selected DPP-IV inhibitors whose synthesis involves this compound or its derivatives:

| Drug Name | Therapeutic Use | Role of this compound |

| Alogliptin | Type 2 Diabetes | Key intermediate in synthesis nbinno.compharmaffiliates.comchemicalbook.com |

| Linagliptin | Type 2 Diabetes | Key intermediate in synthesis nbinno.combeilstein-journals.org |

| SYR-322 | Type 2 Diabetes | Important intermediate google.com |

Building Block for Analgesics and Anti-inflammatory Agents

The piperidine structure is a common motif in many therapeutic agents, and this compound serves as a valuable building block for the synthesis of novel analgesics and anti-inflammatory agents. chemimpex.comchemimpex.com Researchers utilize its unique structure to create piperidine derivatives that are crucial in the design of these therapeutics. chemimpex.com

Synthesis of Compounds Targeting Neurological Disorders

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. nbinno.comchemimpex.com Its chemical structure is a foundational component for developing drugs aimed at treating a range of neurological conditions. nbinno.com

Peptide Synthesis and Amino Acid Protection

In the field of peptide chemistry, this compound is utilized for the protection of amino acids. chemimpex.com The Boc group allows for the selective modification of peptide chains by preventing unwanted reactions at the protected amino group. chemimpex.com This compound is also used in the preparation of peptide-based therapeutics, where it can enhance the efficacy and stability of the resulting peptide drugs. chemimpex.com For example, Boc-protected glycine (B1666218) has been coupled to deprotected (R)-3-aminopiperidine derivatives in the synthesis of peptide analogues. nih.gov

N-(aminocycloalkylene)amino acid derivatives

Recent research has focused on the synthesis of novel N-(aminocycloalkylene)amino acid derivatives using chiral building blocks like this compound. nih.gov These derivatives are created through a nucleophilic substitution reaction between chiral triflate esters and aminopiperidine derivatives. nih.gov This method allows for the synthesis of methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with good yield and high purity. nih.gov These new amino acid derivatives are valuable as isosteres, conformationally restricted chiral amino acids, and building blocks for potentially biologically active substances and peptides. rsc.org For instance, synthesized 2-[(Boc-amino)piperidin-1-yl]propanoates have been combined with ethyl L-phenylalaninate to create new chiral N-Boc- and N-nosyl-dipeptides containing a piperidine moiety. nih.gov

Exploration of Structure-Activity Relationships in Drug Development

This compound is a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) in drug development. chemimpex.com Its ability to undergo various chemical transformations while maintaining its chiral integrity makes it particularly advantageous for creating libraries of enantiomerically pure compounds. chemimpex.com By systematically modifying the structure of molecules derived from this compound, researchers can investigate how these changes affect the biological activity of the compounds, leading to the optimization of drug candidates.

Role in Drug Formulation and Delivery Systems

While the piperidine structural motif is a key feature in many pharmacologically active compounds, the direct role of This compound in final drug formulations and delivery systems is not its primary application. The predominant and well-documented use of this compound is as a crucial chiral building block in the synthesis of active pharmaceutical ingredients (APIs).

The stability and solubility characteristics imparted by the tert-butoxycarbonyl (Boc) protecting group make compounds like this compound generally suitable for various chemical processes. These properties are theoretically advantageous for the development of drug delivery systems, potentially enhancing bioavailability and therapeutic efficacy. For instance, the piperidine scaffold can be explored for creating prodrugs or for incorporation into pH-sensitive or enzyme-responsive delivery platforms. A related compound, N-Boc-4-Hydroxypiperidine, for example, is considered for such strategies where the scaffold could improve membrane permeability or enable controlled release.

However, in the context of this compound specifically, its utility is overwhelmingly demonstrated in the upstream processes of drug discovery and development, namely the synthesis of complex molecules. Its application as an excipient or a carrier in a marketed drug product is not substantially documented in scientific literature or patents. Its value lies in providing a stable, enantiomerically pure piperidine structure that can be further elaborated into a final drug molecule, such as the DPP-IV inhibitor Linagliptin.

For research purposes, such as in vivo preclinical studies, the hydrochloride salt of this compound may be formulated into simple solutions. Generic calculators are available to guide researchers in preparing stock solutions using solvents like Dimethyl sulfoxide (B87167) (DMSO) and Polyethylene glycol 300 (PEG300). This, however, is a standard laboratory practice for investigational compounds and does not constitute a role in a commercial drug delivery system.

Iv. Analytical and Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of (R)-3-Boc-aminopiperidine, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: Proton NMR spectra confirm the presence and connectivity of hydrogen atoms in the molecule. Key signals include those for the tert-butyl group protons, the protons on the piperidine (B6355638) ring, and the amine protons. The chemical shifts (δ) and coupling patterns are characteristic of the compound's structure.

¹³C NMR: Carbon-13 NMR provides a count of the unique carbon atoms in the molecule, corresponding to the ten carbons of this compound. chemicalbook.com Distinct signals are observed for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the five carbons of the piperidine ring.

¹⁵N NMR: Nitrogen-15 NMR can be used to probe the chemical environment of the two nitrogen atoms within the molecule—the piperidine ring nitrogen and the amide nitrogen of the Boc-protecting group. The chemical shifts of these nuclei are sensitive to their local electronic environment and protonation state. nih.gov This technique can be particularly useful for studying hydrogen bonding interactions or conformational changes involving the nitrogen atoms. nih.gov

Table 1: Representative NMR Data for this compound Derivatives This table presents typical chemical shift ranges observed for related N-Boc protected aminopiperidine structures. Exact values can vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |

| ¹H | Boc-group (C(CH₃)₃) | ~1.44 (singlet) |

| Piperidine Ring (CH, CH₂) | ~1.2-3.8 (multiplets) | |

| Amine (NH) | Variable | |

| ¹³C | Boc-group (C(CH₃)₃) | ~79 |

| Boc-group (C(CH₃)₃) | ~28 | |

| Boc-group (C=O) | ~155 | |

| Piperidine Ring (CH, CH₂) | ~23-54 |

Note: Data compiled from representative spectra of similar compounds. acs.org

Mass spectrometry (MS) is used to determine the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns. The compound has a molecular weight of 200.28 g/mol . sigmaaldrich.comthermofisher.comnih.gov In techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as its protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 201. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision, distinguishing it from other compounds with the same nominal mass. niscpr.res.in

Chiral Purity Determination

Establishing the enantiomeric purity of this compound is critical, as the biological activity of its derivatives is often stereospecific.

As a chiral molecule, this compound rotates the plane of polarized light. The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical property used to confirm the enantiomeric identity and assess its purity. The value is dependent on the solvent, concentration, temperature, and the wavelength of light used. acs.orgthermofisher.com Different sources report slightly different values based on the measurement conditions. sigmaaldrich.comthermofisher.comaksci.com

Table 2: Reported Optical Rotation Values for this compound

| Specific Rotation [α] | Temperature | Wavelength | Concentration (c) | Solvent | Source(s) |

| +3.2° | 22°C | D-line | 0.5 g/100 mL | DMF | sigmaaldrich.comchemicalbook.com |

| +13° to +16° | Ambient | D-line | 1 g/100 mL | Ethanol | aksci.com |

| +14.0° to +16.0° | Ambient | D-line | 1 g/100 mL | Methanol (B129727) | thermofisher.com |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing chiral purity. While direct separation of enantiomers requires a chiral stationary phase (CSP), an alternative and common method involves derivatization to form diastereomers. sigmaaldrich.comnih.gov this compound can be reacted with a chiral derivatizing agent (e.g., Mosher's acid, a chiral isocyanate) to create a mixture of diastereomeric products. These diastereomers, having different physical properties, can then be separated and quantified using standard achiral HPLC on a normal or reversed-phase column. nih.govresearchgate.net This allows for the precise determination of the enantiomeric excess (e.e.) of the starting material.

V. Future Research Directions and Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

Key challenges with existing synthetic methods include:

Use of Toxic Reagents: Some established routes employ hazardous chemicals, posing environmental and safety concerns. rsc.org

Cost of Raw Materials: The reliance on expensive starting materials and catalysts hinders cost-effective production on an industrial scale. rsc.org

To address these issues, researchers are exploring several innovative approaches. One of the most promising is the use of biocatalysis. Enzyme-based methods, such as those employing transaminases, galactose oxidase (GOase), and imine reductase (IRED), offer a greener alternative. beilstein-journals.orgrsc.org These enzymatic cascades can create the desired chiral amine with high selectivity from more accessible precursors, often under milder reaction conditions. rsc.org For instance, the synthesis of enantiomerically pure 3-aminopiperidine derivatives has been achieved using immobilized ω-transaminases, which presents a more sustainable alternative to traditional chemical resolution or asymmetric synthesis. beilstein-journals.org

Another strategy involves starting from readily available and natural chiral precursors, such as D-lysine and D-ornithine, to synthesize the piperidine (B6355638) core. researchgate.net This approach can significantly shorten the synthetic sequence and reduce costs. Research has demonstrated the feasibility of preparing (R)-3-(Boc-amino)piperidine in just two steps from these natural amino acids. researchgate.net The ongoing demand for new methods to prepare enantiomerically pure analogs from accessible starting materials continues to drive this area of research. researchgate.net

The table below summarizes and compares various synthetic approaches, highlighting the shift towards more sustainable methodologies.

| Synthetic Approach | Starting Materials | Key Features | Challenges/Goals |

| Traditional Chemical Synthesis | N-Cbz-3-piperidinecarboxylic acid | Multi-step process involving chiral resolution, degradation, and protection reactions. google.com | Long reaction schemes, low overall yield, use of potentially hazardous reagents. google.comscispace.com |

| Biocatalytic Asymmetric Synthesis | 1-Boc-3-piperidone | Uses immobilized ω-transaminases for asymmetric amination. beilstein-journals.org | High enantiomeric excess (>99%), theoretically 100% yield, environmentally benign. beilstein-journals.org |

| Enzymatic Cascade | Protected L-ornithine derivatives | Combines galactose oxidase (GOase) and imine reductase (IRED) enzymes. rsc.org | Streamlined process, avoids toxic reagents, but requires enzymes tolerant to unnatural protecting groups. rsc.org |

| Synthesis from Natural Amino Acids | D-lysine, D-ornithine | Cyclization of amino acid esters followed by reduction. researchgate.net | Short, efficient route from readily available, inexpensive chiral starting materials. researchgate.net |

The ultimate goal is to develop a process that is not only high-yielding and cost-effective but also safe, environmentally friendly, and suitable for large-scale industrial production. google.comscispace.com

Expansion of Applications in Novel Therapeutic Areas

While (R)-3-Boc-aminopiperidine is a well-established building block for DPP-IV inhibitors like Alogliptin (B1666894) and Linagliptin (B1675411), its utility is not limited to diabetes treatment. mdpi.comclearsynth.com The unique structural and chiral properties of this compound make it an attractive scaffold for designing drugs targeting a wide range of diseases. chemimpex.comchemimpex.com

Current research is actively exploring its application in several novel therapeutic areas:

Neurological and Psychiatric Disorders: The piperidine scaffold is a common feature in many centrally acting agents. (R)-1-Boc-3-aminopiperidine, a related compound, is already used in developing drugs for neurological conditions. chemimpex.com Researchers are investigating derivatives of this compound for potential treatments for conditions such as depression, schizophrenia, and neurodegenerative diseases. beilstein-journals.orgnbinno.com

Obesity: Optically active 3-aminopiperidines are recognized as important intermediates for synthesizing compounds aimed at treating obesity. beilstein-journals.org

Antimicrobial Agents: The versatility of the aminopiperidine structure allows for its incorporation into novel antimicrobial compounds, an area of critical need due to rising antibiotic resistance. nbinno.com

Oncology: The development of selective enzyme inhibitors is a cornerstone of modern cancer therapy. The role of this compound as a key intermediate for enzyme inhibitors suggests its potential application in creating targeted cancer drugs.

Drug Discovery Research: Beyond direct therapeutic use, this compound serves as a valuable tool in medicinal chemistry for exploring structure-activity relationships (SAR). chemimpex.com By using it to synthesize libraries of related molecules, researchers can identify new ligands and inhibitors, aiding in the understanding of biological pathways and the discovery of new drug targets. chemimpex.com

The table below outlines the established and emerging therapeutic applications for compounds derived from this compound.

| Therapeutic Area | Target/Mechanism | Example Drug/Compound Class |

| Type 2 Diabetes | DPP-IV Inhibition | Alogliptin, Linagliptin. chemicalbook.combeilstein-journals.org |

| Neurological Disorders | Various CNS Targets | Intermediates for neuroprotective agents. nbinno.comchemimpex.com |

| Psychiatric Disorders | Various CNS Targets | Potential treatments for depression and schizophrenia. beilstein-journals.org |

| Obesity | Metabolic Regulation | Biologically active compounds for obesity treatment. beilstein-journals.org |

| Infectious Diseases | Bacterial/Fungal Targets | Novel antimicrobial compounds. nbinno.com |

The expansion into these new areas represents a significant frontier in leveraging the full potential of this versatile chemical intermediate.

Investigation of New Derivatization Reactions

The chemical reactivity of this compound provides a platform for extensive derivatization, allowing chemists to fine-tune molecular properties for specific biological targets. The Boc-protecting group is key to this versatility, as it can be easily removed under mild acidic conditions, exposing the primary amine for further modification. nbinno.com Future research will focus on discovering and optimizing new derivatization reactions to create novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles.

One area of active investigation is the development of new N-(aminocycloalkylene)amino acid derivatives. rsc.org Recent studies have shown that this compound can undergo nucleophilic substitution reactions with chiral triflate esters to produce new diastereomers. rsc.orgsemanticscholar.org These novel compounds are valuable as chiral building blocks and potential synthons for creating small peptide-based therapeutics. rsc.org Such reactions allow for the introduction of new stereogenic centers and functional groups, significantly expanding the chemical space available for drug design.

Key research directions in derivatization include:

Nucleophilic Substitution: Exploring reactions with a wider range of electrophiles to create diverse libraries of substituted piperidines. rsc.orgrsc.orgsemanticscholar.org

Reductive Amination: Utilizing the piperidine nitrogen in reductive amination reactions to attach various side chains. nbinno.com

Peptide Coupling: Using the deprotected amine to incorporate the piperidine ring into peptidomimetics, which can enhance stability and efficacy compared to natural peptides. chemimpex.com

Modification of the Heterocyclic Core: Research has been initiated to modify the core structure itself, for example, by incorporating a benzoic acid moiety to explore new interactions with biological targets. mdpi.com

These investigations into new reactions are crucial for advancing drug discovery. By systematically exploring derivatization possibilities, researchers can optimize molecules for specific therapeutic purposes, leading to the development of next-generation drugs with superior properties. chemimpex.com

Q & A

Q. How to ensure compliance with open-data standards while sharing this compound research data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.